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Compound of Interest

Compound Name: PKC-iota inhibitor 1

Cat. No.: B2528650

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the Phase | clinical trial
results for aurothiomalate in patients with advanced solid tumors. The information is intended to
support researchers, scientists, and drug development professionals in understanding the
safety, tolerability, and pharmacokinetic profile of this agent. While a direct head-to-head Phase
| trial with a comparable agent in the same cancer types is not available in published literature,
this guide will draw comparisons with Auranofin, another gold-containing compound that has
been investigated in oncology, to provide a broader context.

Executive Summary

Aurothiomalate (ATM), a gold-containing compound, has been evaluated in a Phase | clinical
trial for advanced non-small-cell lung cancer (NSCLC), ovarian cancer, and pancreatic cancer
based on its preclinical activity as a potent inhibitor of Protein Kinase C iota (PKC1) signaling.[1]
[2] The primary objective of the trial was to determine the maximum tolerated dose (MTD) and
to characterize the safety profile and pharmacokinetics of intramuscularly administered
aurothiomalate. The study established an MTD and demonstrated a dose-related accumulation
of gold in plasma.[1][2] No objective responses were observed, with stable disease being the
best response in a small number of patients.[2] As a comparator, Auranofin, an oral gold-
containing compound and an inhibitor of thioredoxin reductase, has also been explored in
clinical trials for various cancers, including lung and ovarian cancer.[3]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b2528650?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8621927/
https://ascopubs.org/doi/10.1200/jco.2013.31.15_suppl.2551
https://pmc.ncbi.nlm.nih.gov/articles/PMC8621927/
https://ascopubs.org/doi/10.1200/jco.2013.31.15_suppl.2551
https://ascopubs.org/doi/10.1200/jco.2013.31.15_suppl.2551
https://pmc.ncbi.nlm.nih.gov/articles/PMC8777575/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2528650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Aurothiomalate: Phase | Trial Data

The pivotal Phase | study of aurothiomalate was a dose-escalation trial in patients with
advanced, pretreated NSCLC, ovarian, or pancreatic cancer.[1][2]

Table 1: Aurothiomalate Phase | Trial Desigh and Patient

Demographics

Parameter Details

Trial Design 3+3 Dose Escalation[1][2]

Advanced, pretreated Non-Small-Cell Lung
Patient Population Cancer, Ovarian Cancer, or Pancreatic
Cancer[1][2]

Number of Patients 15[1][2]

Administration Route Intramuscular (IM)[1][2]

Dosing Schedule Weekly for three 4-week cycles[1][2]
Dose Cohorts 25 mg, 50 mg, 75 mg[1][2]

Table 2: Pharmacokinetics and Safety of Aurothiomalate

Parameter Results

Maximum Tolerated Dose (MTD) 50 mg IM weekly[1][2]

- 25 mg cohort: Hypokalemia (1 patient)[1][2]-
b Limiting Toxicities (DLTS) 50 mg cohort: Urinary Tract Infection (1 patient)
ose-Limiting Toxicities S
J [1][2]- 75 mg cohort: None observed (in 2

patients)[1][2]

Dose-related accumulation of steady-state
Pharmacokinetics plasma concentrations of gold, consistent with

linear pharmacokinetics.[1][2]

Not explicitly detailed in the primary abstract,
Most Common Adverse Events ) ) o
but included grade 3 hematologic toxicities.[1][2]
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Table 3: Anti-Tumor Activity of Aurothiomalate

Parameter Results

Objective Response Rate 0%][2]

Best Response Stable Disease (2 patients)[2]
Median Treatment Duration 2 cycles (range 1-3)[1][2]

Comparison with Auranofin

Auranofin is another gold-containing compound that has been repurposed for cancer therapy.
Unlike aurothiomalate, auranofin is orally administered and its primary mechanism of action is
the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox control.[3]
Auranofin has been investigated in Phase I/11 clinical trials for several cancers, including
chronic lymphocytic leukemia, lung cancer, and ovarian cancer.[3]

A direct comparison of Phase | data is challenging due to the lack of a published, detailed
Phase | dose-escalation study of auranofin in the same specific advanced cancers as the
aurothiomalate trial. However, a pilot clinical trial of auranofin in recurrent epithelial ovarian,
primary peritoneal, or fallopian tube cancer has been conducted to assess feasibility.[4]

Table 4: Aurothiomalate vs. Auranofin - A High-Level

Comparison
Feature Aurothiomalate Auranofin
] ] S Thioredoxin Reductase (TrxR)
Mechanism of Action PKCI inhibitor[1][2] o
inhibitor[3]
Administration Route Intramuscular[1][2] Oral[3]
_ Investigated in Phase /Il trials
Status in Advanced Cancers Phase | completed[1][2] )
for various cancers[3]
50 mg IM weekly (in NSCLC, ] ]
) ) MTD varies depending on the
Reported MTD Ovarian, Pancreatic Cancer)[1]

trial and combination therapy.

[2]
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Experimental Protocols
Aurothiomalate Phase | Trial Protocol

The study employed a standard 3+3 dose-escalation design.[1][2] Patients with advanced,
pretreated NSCLC, ovarian, or pancreatic cancer were enrolled into cohorts of 3-6 patients.[1]
[2] Each cohort was treated with a specific dose of aurothiomalate (25 mg, 50 mg, or 75 mg)
administered as a weekly intramuscular injection for three 4-week cycles.[1][2] The dose was
not escalated for individual patients.[1][2] Dose-limiting toxicities were assessed during the first
cycle. If no DLTs were observed in the initial 3 patients of a cohort, the dose was escalated for
the next cohort. If one DLT was observed, 3 more patients were enrolled at the same dose
level. The MTD was defined as the highest dose level at which no more than one of six patients
experienced a DLT.[1][2] Blood samples were collected to analyze elemental gold levels.[1][2]
Tumor response was evaluated every 8 weeks using imaging.[2]
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Caption: Aurothiomalate inhibits PKCi signaling.

Experimental Workflow: 3+3 Dose Escalation
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Caption: 3+3 dose-escalation trial design workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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